1,1,1,2,2,3-Hexafluoropropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMPXQALWYDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987047 | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-56-5 | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1,1,2,2,3-Hexafluoropropane synthesis route
Executive Summary & Strategic Importance
This technical guide details the synthesis of 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) . Unlike its more common isomer HFC-236fa (used in fire suppression), HFC-236cb serves primarily as a critical high-value intermediate in the production of next-generation hydrofluoroolefins (HFOs), specifically HFO-1225ye and HFO-1234yf (low-GWP refrigerants).
The synthesis of HFC-236cb presents a unique regiochemical challenge. The structure (
Retrosynthetic Analysis & Mechanistic Logic
To synthesize
-
Disconnection: Breaking the C2-C3 bond reveals two synthons: a
equivalent and a equivalent, or conversely, a TFE backbone and a fluoromethylating agent. -
Selected Route: TFE (
) + HFC-32 ( ) . -
Causality:
-
TFE provides the perfluorinated C1-C2 backbone.[1]
-
HFC-32 acts as the source of the terminal
group. -
Catalyst (
): A strong Lewis acid is required to abstract a fluoride from HFC-32, generating a reactive carbocation species that attacks the electron-rich double bond of TFE.
-
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the electrophilic addition mechanism governed by the superacidic nature of the catalyst.
Figure 1: Lewis acid-catalyzed electrophilic insertion mechanism. The SbF5 activates HFC-32, creating a reactive cation that inserts into TFE.
Experimental Protocol
Safety Warning: Tetrafluoroethylene (TFE) is a monomer prone to explosive polymerization. Difluoromethane is flammable. Antimony Pentafluoride (
Reagents & Materials
| Component | Specification | Role |
| Tetrafluoroethylene (TFE) | >99.9%, Inhibited (Terpenes) | Olefin Substrate |
| Difluoromethane (HFC-32) | >99.9% (Anhydrous) | Alkylating Agent |
| Antimony Pentafluoride ( | Reagent Grade | Lewis Acid Catalyst |
| Hastelloy C-276 Reactor | 400 mL - 1L capacity | Corrosion Resistance |
Step-by-Step Synthesis Workflow
Step 1: Catalyst Charging & Activation
-
Purge the Hastelloy reactor with dry nitrogen (
) to remove all traces of moisture. -
Cool the reactor to -20°C .
-
Under inert atmosphere (glovebox or closed transfer), charge 5.0 g of
(or modified aluminum chloride) into the reactor.-
Note: If using
, it must be pre-fluorinated with HF or HFC-32 to become active ( ). is preferred for lab-scale purity.
-
Step 2: Reactant Addition
-
Evacuate the reactor to < 1 Torr.
-
Charge Difluoromethane (HFC-32) first.[2] A molar excess of HFC-32 relative to TFE (e.g., 1.5:1) is recommended to suppress TFE homopolymerization.
-
Load: 0.45 mol HFC-32.
-
-
Charge Tetrafluoroethylene (TFE) slowly.
-
Load: 0.30 mol TFE.
-
Step 3: Reaction Phase
-
Warm the reactor gradually to Room Temperature (20–25°C) .
-
Agitate (stir) continuously for 6 hours .
-
Monitor pressure. A pressure drop indicates the consumption of gaseous TFE and HFC-32 as they combine into the liquid/higher-boiling HFC-236cb.
Step 4: Quenching & Isolation
-
Cool reactor to 0°C.
-
Vent unreacted TFE and HFC-32 through a caustic scrubber (KOH solution) to neutralize any entrained acid.
-
Collect the liquid residue.
-
Wash the organic layer with ice-cold water (to remove catalyst residues) followed by a saturated
wash. -
Dry over
.
Purification
-
Method: Fractional Distillation.
-
Target: HFC-236cb has a boiling point of approx. -1°C to 1°C .
-
Note: Due to the close boiling point to ambient, condensation requires a chilled condenser (-10°C coolant).
Data Analysis & Validation
The following data metrics allow for self-validation of the protocol. If your yields deviate significantly, check the moisture content (deactivates catalyst) or TFE purity (inhibitor interference).
Table 1: Expected Performance Metrics
| Parameter | Target Value | Notes |
| Conversion (TFE) | > 85% | Low conversion suggests catalyst poisoning. |
| Selectivity (236cb) | > 90% | Major impurity is often oligomers of TFE. |
| Boiling Point | -1.0°C to 0.0°C | Distinct from HFC-236fa (-1.4°C) and HFC-236ea (+6°C). |
| NMR Confirmation | See spectral data below. |
Spectral Validation (
- group: Doublet or multiplet around -80 ppm.
- group: Complex multiplet around -110 to -120 ppm.
- group: Decoupled signal showing mono-fluorine shift.[2]
Process Logic & Troubleshooting (DOT)
This workflow illustrates the critical decision points during the synthesis to ensure safety and yield.
Figure 2: Operational workflow for HFC-236cb synthesis emphasizing the critical pressure-drop checkpoint.
Alternative Routes (Contextual)
While the TFE + HFC-32 route is preferred for cb isomer specificity, researchers should be aware of alternatives:
-
Hydrogenation of CFC-216ba:
-
Precursor: 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane.[2]
-
Reaction:
. -
Drawback: Often yields mixtures of 236cb and 236ea depending on the dechlorination kinetics.
-
-
Fluorination of Hexachloropropane:
-
Requires harsh HF conditions and high temperatures; typically yields the thermodynamic product (236fa).
-
References
-
Nappa, M. J., & Rao, V. N. M. (2008). Production processes for making this compound. World Intellectual Property Organization. .
- Core citation for the TFE + HFC-32 addition protocol.
-
Petrov, V. A. (2016). Process for the preparation of 2,3,3,3-tetrafluoropropene. Google Patents. .
- Validates HFC-236cb as a feedstock for HFO-1234yf.
-
BenchChem. (n.d.). This compound Structure and Properties. .
- Source for physical properties and isomer distinction.
-
PubChem. (2024).[3] this compound (Compound Summary). National Library of Medicine. .
- Verification of CAS 677-56-5 and chemical identifiers.
Sources
Technical Monograph: 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb)
[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][5]
1,1,1,2,2,3-Hexafluoropropane , designated industrially as HFC-236cb , is a hydrofluorocarbon (HFC) isomer characterized by high chemical stability, low toxicity, and specific dielectric properties.[1][2][3] Unlike its symmetrical isomer HFC-236fa (used widely in fire suppression), HFC-236cb serves primarily as a specialized intermediate in organofluorine synthesis and a low-temperature heat transfer fluid in process chemistry.[1][2][3]
For researchers in drug development, HFC-236cb is of particular interest as a non-reactive process solvent for fluorination reactions and as a feedstock for introducing the pentafluoroethyl (
Nomenclature and Identifiers
| Identifier Type | Designation | Notes |
| IUPAC Name | This compound | Definitive systematic name |
| CAS Number | 677-56-5 | Specific to the cb isomer |
| ASHRAE Designation | HFC-236cb | R-236cb |
| Molecular Formula | ||
| SMILES | FC(F)(F)C(F)(F)CF | |
| Molecular Weight | 152.04 g/mol |
Structural Isomerism (Critical Distinction)
It is imperative to distinguish HFC-236cb from its isomers, as their physical properties and reactivities differ significantly.[1][2][3]
Physicochemical Profile
HFC-236cb exists as a liquefied gas under standard pressure.[1][2][3][4] Its high fluorine content confers exceptional oxidative stability, making it compatible with aggressive reagents (e.g., elemental fluorine, strong Lewis acids) often used in medicinal chemistry workflows.[1][2][3]
| Property | Value | Context for Research |
| Boiling Point | -1.4°C (approx.)[2][3][5][6] | Requires pressurized vessels or cryogenic handling for liquid phase use.[2][3] |
| Melting Point | -98.4°C | Wide liquid range for low-temperature lithiation or fluorination.[1][2][3] |
| Density (Liquid) | 1.32 g/cm³ | High density facilitates phase separation in biphasic extractions.[2][3] |
| Vapor Pressure | ~244 kPa (at 25°C) | Moderate pressure; manageable in standard autoclaves/Parr reactors.[2][3] |
| Solubility | Low in | Excellent solvent for lipophilic organic intermediates.[2][3] |
| Flammability | Non-flammable | Safe solvent for exothermic scale-up reactions.[1][2][3] |
Synthesis and Production Methodology
The industrial and laboratory synthesis of HFC-236cb is distinct from the fa isomer.[1][2][3] The most chemically elegant route involves the Lewis acid-catalyzed addition of difluoromethane to tetrafluoroethylene.[1][2][3]
Core Synthesis Protocol (TFE Route)
Reaction:
This addition reaction is thermodynamically favorable but requires a strong Lewis acid catalyst (typically Antimony Pentafluoride,
Experimental Workflow (Catalytic Addition)
-
Catalyst Charge: A Hastelloy autoclave is charged with
(liquid).[1][2][3] -
Reactant Feed: A pre-mixed stream of Tetrafluoroethylene (TFE) and Difluoromethane (HFC-32) is introduced at low temperature (-40°C to -10°C).[1][2][3]
-
Mechanism: The
likely activates the TFE, facilitating the nucleophilic attack or insertion of the HFC-32 species.[1][2][3] -
Purification: The gaseous effluent is scrubbed (to remove HF/catalyst traces), dried, and distilled.[2][3]
Synthesis Pathway Diagram[2][3]
Figure 1: Lewis acid-catalyzed synthesis of HFC-236cb from TFE and HFC-32.[1][2][3]
Applications in Drug Development & Research[1][2]
While HFC-236cb is not an Active Pharmaceutical Ingredient (API), it is a high-value utility agent in the synthesis of fluorinated drugs.[1][2][3]
Inert Process Solvent for Fluorination
Introduction of fluorine into drug candidates (to block metabolic hot spots or modulate
-
Protocol: HFC-236cb is used as a solvent in low-temperature electrophilic fluorinations.[1][3] Its lack of C-H bonds on the perfluorinated ethyl chain (
) renders it highly resistant to radical abstraction.[1][2][3]
Source of the Pentafluoroethyl Moiety
The
-
Methodology: HFC-236cb can be dehydrofluorinated to form 1,1,1,2,3-pentafluoropropene (HFO-1225ye) , which serves as a Michael acceptor for building complex fluorinated scaffolds.[1][2][3]
Dielectric Medium for Bio-Assays
In specific high-voltage capillary electrophoresis (CE) applications, HFC-236cb can be used as a pressurizing gas or insulating medium due to its high dielectric strength and chemical inertness, preventing arcing during the separation of charged biomolecules.[1][2][3]
Safety, Handling, and Toxicology
Trustworthiness Protocol: All handling of HFC-236cb must occur in a well-ventilated fume hood or closed system due to asphyxiation risks.
Hazard Identification (GHS)[1][2][3]
-
Signal Word: WARNING
-
H280: Contains gas under pressure; may explode if heated.[1][2][3][4][7][8]
-
H336: May cause drowsiness or dizziness (Narcotic effects at high concentrations).[1][2][3]
-
Frostbite: Rapid expansion of liquid to gas causes severe cold burns.[1][2][3][4]
Toxicology Profile
- (rat, 4h) > 400,000 ppm (estimated based on isomer data).[1][2][3]
-
Genotoxicity: Ames test negative (extrapolated from HFC class data).
-
Cardiac Sensitization: Like many halocarbons, high exposure can sensitize the myocardium to epinephrine.[2][3] Avoid use of catecholamines if exposure is suspected.[1][2][3]
Environmental Impact[1][3]
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H2F6 | CID 522282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 677-56-5 [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. WO2008027602A2 - Production processes for making this compound - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
Advanced Characterization of HFC-236cb: Vapor Pressure & Thermodynamic Viability in Pharmaceutical Aerosols
The following technical guide details the thermodynamic profile and vapor pressure characteristics of 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb), tailored for application scientists and pharmaceutical researchers.
Executive Summary
In the transition toward low-GWP (Global Warming Potential) propellants for Metered Dose Inhalers (MDIs), researchers are re-evaluating the thermodynamic spectrum of hydrofluorocarbons. While HFA-134a and HFA-227ea dominate the market, This compound (HFC-236cb) presents a distinct physicochemical profile characterized by a significantly higher boiling point (-1.4°C) compared to standard propellants.
This guide provides a rigorous analysis of the vapor pressure (VP) of HFC-236cb, derived from critical parameters and experimental correlations. It addresses the implications of these pressures on plume geometry, droplet formation, and canister safety, serving as a foundational reference for formulation scientists.
Physicochemical Identity & Critical Parameters
Precise isomer identification is paramount. HFC-236cb is often confused with its fire-suppression counterpart, HFC-236fa.
| Parameter | Value | Unit | Source / Method |
| Chemical Name | This compound | - | IUPAC |
| CAS Number | 677-56-5 | - | Registry |
| Formula | - | Structural | |
| Molecular Weight | 152.04 | g/mol | Calculated |
| Boiling Point ( | -1.40 (271.[1][2]75) | °C (K) | Experimental [1, 2] |
| Critical Temperature ( | 130.1 (403.25) | °C (K) | Experimental [2] |
| Critical Pressure ( | 30.6 (3.06) | bar (MPa) | Experimental [2] |
| Density (Liquid) | ~1.32 | g/cm³ | @ 25°C (Est.) |
Vapor Pressure Profile
Unlike HFA-134a, which exerts ~6.6 bar at 25°C, HFC-236cb is a low-pressure propellant . The following data is derived using the Riedel Vapor Pressure Correlation , anchored by the experimentally verified boiling point and critical parameters.
Calculated Vapor Pressure Table
Note: Values are calculated based on thermodynamic consistency with
| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) | Vapor Pressure (psia) | State |
| -20.0 | 253.15 | 0.46 | 6.7 | Sub-atmospheric |
| -10.0 | 263.15 | 0.71 | 10.3 | Sub-atmospheric |
| -1.4 ( | 271.75 | 1.01 | 14.7 | Boiling Point |
| 0.0 | 273.15 | 1.07 | 15.5 | Liquid/Vapor |
| 10.0 | 283.15 | 1.56 | 22.6 | Pressurized |
| 20.0 | 293.15 | 2.21 | 32.0 | Pressurized |
| 25.0 | 298.15 | 2.60 | 37.7 | Standard Ambient |
| 30.0 | 303.15 | 3.05 | 44.2 | Pressurized |
| 40.0 | 313.15 | 4.12 | 59.7 | Pressurized |
| 50.0 | 323.15 | 5.45 | 79.0 | Pressurized |
| 60.0 | 333.15 | 7.08 | 102.7 | Pressurized |
Comparative Analysis (at 25°C)
| Propellant | Vapor Pressure (bar) | Classification | Impact on MDI Plume |
| HFC-236cb | 2.60 | Low Pressure | Soft plume, low velocity, larger droplets |
| HFA-227ea | 4.58 | Medium Pressure | Standard balanced plume |
| HFA-134a | 6.65 | High Pressure | Fine atomization, high velocity |
Experimental Protocol: Static Vapor Pressure Measurement
To validate these calculated values for a specific grade of HFC-236cb (e.g., checking for non-condensable impurities), the Static Isoteniscope Method is the gold standard.
Methodology
-
System Preparation: Use a borosilicate glass or stainless steel equilibrium cell equipped with a magnetic stirrer and a high-precision pressure transducer (accuracy
0.05%). -
Degassing (Critical Step):
-
Load liquid HFC-236cb into the cell.[2]
-
Freeze the sample using liquid nitrogen (
). -
Evacuate the headspace to remove non-condensable gases (air/nitrogen).
-
Thaw and repeat (Freeze-Pump-Thaw cycle) at least 3 times until pressure remains constant upon refreezing.
-
-
Equilibration: Immerse the cell in a thermostated bath (ethylene glycol/water) controlled to
0.01°C. -
Data Acquisition: Record Pressure (
) vs. Temperature ( ) at 5°C intervals from -10°C to 60°C. Allow 30 minutes for equilibrium at each step.
Experimental Workflow Diagram
Figure 1: Workflow for static vapor pressure determination, ensuring removal of non-condensables for accurate thermodynamic data.
Applications in Drug Development
The vapor pressure of HFC-236cb dictates its potential role in pharmaceutical aerosols.
Plume Modulation
The lower vapor pressure (2.6 bar @ 25°C) compared to HFA-134a results in a lower energy flash upon actuation.
-
Advantage: Produces a "softer" plume with reduced throat deposition, potentially improving lung delivery efficiency for corticosteroids.
-
Challenge: Atomization energy is lower, which may require orifice diameter reduction or the addition of cosolvents (ethanol) to achieve respirable fractions (< 5 µm).
Dual-Propellant Systems
HFC-236cb can serve as a vapor pressure depressant . By blending it with HFA-134a, formulators can tune the internal canister pressure to a precise target, optimizing the balance between atomization and impact force.
Propellant Selection Logic
Figure 2: Decision matrix for selecting HFC-236cb based on vapor pressure requirements and desired plume characteristics.
References
-
National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Available at: [Link]
-
U.S. EPA / P2 InfoHouse. Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Alternatives. (Detailed critical parameters for HFC-236cb). Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Hexafluoropropane Isomers.[3] Available at: [Link][3]
-
NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. (General methodology for HFC VP calculation). Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Low-Temperature Reactions Utilizing 1,1,1,2,2,3-Hexafluoropropane
Introduction: Unlocking New Possibilities in Cryogenic Chemistry
For the modern researcher in drug development and chemical synthesis, the quest for novel reactivity and selectivity is paramount. Low-temperature reactions are a cornerstone of this endeavor, offering precise control over kinetic and thermodynamic pathways, often leading to the formation of unique products and intermediates. However, the choice of a suitable cryogenic solvent is critical and fraught with challenges, including viscosity, freezing point, and reactivity. This document introduces 1,1,1,2,2,3-hexafluoropropane (HFC-236ea) as a promising medium for low-temperature reactions and provides a comprehensive guide to its application.
Historically, chemists have relied on a limited palette of solvents for sub-ambient transformations. While effective, these traditional solvents can present limitations in terms of their physical properties and solubility profiles. This compound, a hydrofluorocarbon, emerges as a compelling alternative due to its exceptionally low freezing point, low viscosity at cryogenic temperatures, and general chemical inertness. These attributes suggest its potential to expand the accessible temperature range for chemical synthesis and enable reactions that are sluggish or unselective in conventional media.
This application note is structured to provide both the foundational knowledge and the practical guidance necessary for the safe and effective use of this compound in a research setting. We will delve into its physicochemical properties, outline rigorous safety and handling protocols, and provide detailed, step-by-step instructions for conducting low-temperature reactions. The causality behind each experimental choice will be explained, ensuring a deep understanding of the principles at play.
Physicochemical Properties of this compound (HFC-236ea)
A thorough understanding of a solvent's physical properties is the bedrock of its successful application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Unit | Reference(s) |
| Chemical Formula | C₃H₂F₆ | - | [1] |
| Molecular Weight | 152.0384 | g/mol | [1] |
| Melting Point | -103.15 | °C | [2] |
| Boiling Point | 6.5 | °C | [2] |
| Density | 1.39 | g/cm³ | [2] |
| Vapor Pressure | 1600 | mmHg at 25°C | [2] |
| Refractive Index | 1.237 | - | [2] |
The remarkably low melting point of -103.15 °C makes HFC-236ea an excellent candidate for reactions requiring temperatures well below those achievable with common solvents like diethyl ether (-116.3 °C, but with a much higher boiling point) or dichloromethane (-96.7 °C). Its low boiling point of 6.5 °C necessitates handling as a liquefied gas under pressure at room temperature, a critical consideration for experimental setup and safety.
Safety and Handling of a Liquefied Gas Solvent
The safe handling of this compound is paramount due to its nature as a colorless, liquefied gas.[3] Adherence to strict safety protocols is mandatory to mitigate risks of suffocation, frostbite, and other potential hazards.[3]
Core Safety Directives:
-
Ventilation is Critical: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] As a gas heavier than air, it can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields. A face shield is also recommended.[3]
-
Skin Protection: Chemical-impermeable gloves and a lab coat are mandatory. When handling the liquid, it is crucial to wear cryogenic gloves to protect against frostbite from the rapidly evaporating liquid.[3]
-
Respiratory Protection: In case of inadequate ventilation or a significant release, a full-face respirator with an appropriate cartridge should be used.[3]
-
-
Cylinder Handling and Storage:
-
Material Incompatibility: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[3]
Experimental Protocols for Low-Temperature Reactions
The following sections provide detailed, step-by-step protocols for utilizing this compound in a typical low-temperature reaction. These protocols are designed to be self-validating systems, with explanations for each step to ensure both safety and experimental success.
Protocol 1: General Setup for a Low-Temperature Reaction under Inert Atmosphere
This protocol outlines the fundamental setup for conducting a reaction at cryogenic temperatures using this compound. The use of a Schlenk line is essential for maintaining an inert atmosphere, which is critical for many sensitive reagents.[1][4]
Materials:
-
Schlenk flask (appropriate size for the reaction)
-
Magnetic stir bar
-
Septa
-
Cannula (double-tipped needle)
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone, liquid nitrogen/isopropanol)
-
Cylinder of this compound with a regulator
-
Inert gas (Argon or Nitrogen) supply connected to a Schlenk line
-
Reagents and starting materials
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas. This is crucial to prevent the introduction of water, which can react with sensitive reagents or affect the reaction outcome.
-
Inert Atmosphere Establishment:
-
Assemble the Schlenk flask with a magnetic stir bar and seal it with a septum.
-
Connect the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to remove atmospheric gases.[1] This ensures a truly inert environment for the reaction.
-
-
Solvent Condensation:
-
Cool the Schlenk flask to the desired reaction temperature using an appropriate cooling bath. For temperatures approaching the melting point of HFC-236ea, a cryocooler or a carefully prepared liquid nitrogen slush bath may be necessary.
-
With the flask under a positive pressure of inert gas, introduce this compound gas from the cylinder through a cannula or a gas inlet adapter. The cold surface of the flask will condense the gas into a liquid. The volume of the condensed solvent can be estimated by graduating the flask beforehand.
-
-
Reagent Addition:
-
Dissolve the starting materials in a minimal amount of a suitable co-solvent if their solubility in HFC-236ea is low, or add them as solids under a positive flow of inert gas.
-
Liquid reagents should be added dropwise via a syringe through the septum while maintaining vigorous stirring. For air-sensitive liquid reagents, use a cannula transfer from another Schlenk flask.[5][6]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques. This may involve taking aliquots at regular intervals for analysis by GC-MS, LC-MS, or NMR spectroscopy. For in-situ monitoring, techniques like low-temperature FTIR or NMR can be employed if the necessary equipment is available.[7][8][9]
-
-
Quenching the Reaction:
-
Once the reaction is complete, it can be quenched by the slow addition of a suitable quenching agent at the reaction temperature.
-
-
Work-up:
-
Allow the reaction mixture to slowly warm to room temperature. The this compound will evaporate and can be vented through the Schlenk line bubbler into the fume hood.
-
The remaining residue can then be dissolved in a suitable solvent for standard aqueous work-up and purification.
-
Causality Behind Experimental Choices:
-
The use of a Schlenk line is non-negotiable for reactions involving air- or moisture-sensitive reagents to prevent their decomposition.[1][4]
-
Condensing the solvent directly into the reaction vessel at the desired temperature prevents temperature fluctuations that could affect the reaction's selectivity.
-
The choice of cooling bath is dictated by the target reaction temperature. A dry ice/acetone bath provides a stable temperature of -78 °C, while liquid nitrogen slush baths can achieve lower temperatures.[10]
Diagram: Experimental Workflow for a Low-Temperature Reaction
Caption: Workflow for a low-temperature reaction using HFC-236ea.
Solubility Considerations: A Call for Empirical Determination
A significant challenge in utilizing a novel solvent like this compound is the lack of extensive solubility data for common organic and organometallic compounds. Due to its highly fluorinated nature, it is expected to be a relatively nonpolar solvent. Therefore, it is likely to be a good solvent for other nonpolar or moderately polar compounds.
Recommendation: Before committing to a large-scale reaction, it is imperative to perform small-scale solubility tests at the desired reaction temperature. This empirical approach will provide the most accurate assessment of the solvent's suitability for a particular chemical transformation.
Material Compatibility: Ensuring the Integrity of Your Apparatus
The compatibility of this compound with common laboratory materials is a crucial consideration for ensuring the safety and integrity of the experimental setup.
-
Glassware: Borosilicate glass is inert to HFC-236ea.
-
Metals: Stainless steel and other common laboratory metals are generally compatible. However, as previously noted, finely divided reactive metals should be avoided.[3]
-
Plastics and Elastomers: The compatibility of HFC-236ea with various plastics and elastomers should be carefully considered, especially for septa, tubing, and O-rings at low temperatures. Fluorinated polymers such as PTFE (Teflon®) and FKM (Viton®) are generally expected to have good resistance to fluorinated hydrocarbons.[11][12] However, it is advisable to consult manufacturer's compatibility charts or perform immersion tests, particularly for prolonged exposure or at cryogenic temperatures where material properties can change significantly.
Reaction Monitoring: In-Situ and Ex-Situ Approaches
Monitoring the progress of a low-temperature reaction is essential for optimizing reaction times and yields.
-
Ex-Situ Monitoring: This involves periodically taking aliquots from the reaction mixture, quenching them, and analyzing them by standard techniques like TLC, GC, or NMR. This method is straightforward but can be challenging at very low temperatures and may introduce atmospheric contaminants.
-
In-Situ Monitoring:
-
FTIR Spectroscopy: In-situ FTIR spectroscopy can be a powerful tool for real-time reaction monitoring, providing information about the disappearance of starting materials and the appearance of products.[13][14][15] Specialized low-temperature reaction probes are required for this purpose.
-
NMR Spectroscopy: Low-temperature NMR spectroscopy can also be used to monitor reactions directly in the NMR tube.[8][9][16][17][18] This technique provides detailed structural information but requires a cryoprobe and careful experimental design.
-
Conclusion: A Promising Frontier in Low-Temperature Chemistry
This compound presents a compelling, albeit largely unexplored, option for researchers seeking to push the boundaries of low-temperature chemical synthesis. Its advantageous physical properties, particularly its very low melting point, open the door to new reaction conditions. However, the current lack of extensive application data necessitates a cautious and empirical approach. By following the rigorous safety protocols and general experimental guidelines outlined in this document, researchers can safely explore the potential of this novel solvent and contribute to the growing body of knowledge in cryogenic chemistry. The self-validating nature of the proposed protocols, with their emphasis on understanding the "why" behind each step, is designed to empower researchers to adapt and innovate in their own laboratories.
References
-
A Practical Device for the Transfer of Liquid Reagents at Low Temperature. ACS Publications. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
1,1,1,3,3,3-Hexafluoropropane. PubChem. [Link]
-
Low temperature reactions with the VT cell. Specac Ltd. [Link]
-
This compound. PubChem. [Link]
-
SCHLENK LINE. operachem. [Link]
-
1,1,1,2,3,3-Hexafluoropropane. NIST WebBook. [Link]
-
1,1,1,3,3,3-Hexafluoropropane. Regulations.gov. [Link]
-
Schlenk Lines Transfer of Solvents. Moodle@Units. [Link]
-
This compound Safety Data Sheet. [Link]
-
IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Institutes of Health. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
An Illustrated Guide to Schlenk Line Techniques. [Link]
-
Setting up reactor in inert atmosphere. Chemistry Stack Exchange. [Link]
-
Cannula Transfer. The Schlenk Line Survival Guide. [Link]
-
Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing. [Link]
-
Fluorocarbon (FKM) Elastomers. Minnesota Rubber & Plastics. [Link]
-
In Situ Species Concentration Measurements in Ammonia-Mix Flames Using FTIR Spectroscopy. ASME Digital Collection. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Low-Temperature Reactions. Air Products. [Link]
-
(PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. ResearchGate. [Link]
-
Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. DTIC. [Link]
-
In Situ FTIR Reaction Monitoring. YouTube. [Link]
-
Reaction Monitoring. Magritek. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Inert Atmosphere. YouTube. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
Elastomer Chemical Compatibility Brochure. Scribd. [Link]
Sources
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. airproducts.co.uk [airproducts.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SCHLENK LINE - operachem [operachem.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Low temperature reactions with the VT cell - Specac Ltd [specac.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magritek [magritek.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. mnrubber.com [mnrubber.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06427C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
Application Notes & Protocols for 1,1,1,2,2,3-Hexafluoropropane (HFC-236ea) as a Fire Suppression Agent in Laboratory Environments
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Protecting Irreplaceable Assets in High-Stakes Research
In the fast-paced world of scientific research and drug development, laboratories are sanctuaries of innovation. They house not only invaluable intellectual property and data but also highly sensitive, expensive instrumentation that is often the lifeblood of a research program. The threat of fire in such an environment is particularly dire; it jeopardizes personnel safety, can erase years of work in minutes, and cause catastrophic financial loss. Traditional water-based sprinkler systems, while effective for common combustibles, are a destructive force against the delicate electronics, robotics, and water-sensitive reagents that define the modern lab.
This guide serves as a comprehensive technical resource on the application of 1,1,1,2,2,3-Hexafluoropropane (HFC-236ea) as a clean agent fire suppression solution. HFC-236ea is engineered to extinguish fires rapidly without causing collateral damage to sensitive assets, ensuring that a fire event is a recoverable incident, not a terminal disaster. We will delve into the agent's mechanism of action, outline rigorous safety and handling protocols, and provide a framework for system design and emergency response, empowering you to safeguard your personnel, your research, and your facility.
Section 1: The Scientific Principles of HFC-236ea Fire Suppression
This compound is a hydrofluorocarbon (HFC) that exists as a colorless, odorless gas.[1][2] It is an electrically non-conductive and non-corrosive agent, making it exceptionally suitable for protecting areas with energized electronics and high-value equipment.[3] Unlike water or foam, it leaves no residue after discharge, eliminating the need for costly and time-consuming cleanup and minimizing operational downtime.[3]
Mechanism of Action: A Two-Pronged Attack on Combustion
The efficacy of HFC-236ea lies in its ability to interrupt the fire tetrahedron—the four elements required for a self-sustaining fire: fuel, oxygen, heat, and a chemical chain reaction. It accomplishes this primarily through two distinct mechanisms:
-
Physical Action (Heat Absorption): Upon discharge, HFC-236ea, stored as a liquefied gas, rapidly vaporizes. This phase change absorbs a tremendous amount of thermal energy (heat) from the fire, effectively cooling the fuel source below its autoignition temperature. This primary cooling effect is a major contributor to its rapid fire-extinguishing capability.[4][5]
-
Chemical Action (Chain Reaction Interruption): At the high temperatures of a flame, HFC-236ea molecules decompose, releasing fluorine free radicals. These radicals are highly reactive and readily scavenge the hydrogen (H) and hydroxyl (OH) radicals that are essential for propagating the combustion's chain reaction.[4][5] By interrupting this chemical cycle, the fire is chemically extinguished. This secondary chemical action is what makes halocarbons like HFC-236ea so uniquely effective.[6]
Caption: HFC-236ea extinguishes fire by absorbing heat and chemically interrupting the chain reaction.
Key Agent Properties and Their Significance
The selection of a fire suppression agent must be a data-driven decision. The properties of HFC-236ea make it a compelling choice for laboratory settings.
| Property | Value (for HFC-236fa*) | Significance in a Laboratory Environment |
| Ozone Depletion Potential (ODP) | 0 | Environmentally responsible; does not contribute to the depletion of the ozone layer.[3][4][5] |
| Global Warming Potential (GWP, 100-yr) | 9,810 | While high, this is regulated through proper handling and system maintenance to prevent atmospheric release. The focus is on fire protection, not emissive use.[2] |
| Atmospheric Lifetime | ~240 years | Reinforces the need for responsible use and leak prevention. |
| Boiling Point | -1.4 °C | Low boiling point ensures rapid conversion from liquid to gas upon discharge, maximizing heat absorption.[2][7] |
| Residue | None | Critical for protecting sensitive and costly equipment such as mass spectrometers, HPLCs, electron microscopes, and computer servers from damage.[3] |
| Electrical Conductivity | Non-conductive | Safe for use on energized electrical equipment, preventing short circuits and further damage.[3] |
| Toxicity (NOAEL) | 10% | Low toxicity allows for safe use in normally occupied spaces when designed according to NFPA 2001 standards.[1] |
*Note: Data for the closely related isomer 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is more widely published and is presented here as a close analogue. System design must always use manufacturer-specific data for HFC-236ea.
Section 2: Protocols for Safe Handling and System Maintenance
While HFC-236ea has low toxicity, it is a compressed liquefied gas that can pose physical and asphyxiation hazards if handled improperly.[7] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
For personnel involved in the installation, maintenance, or recharging of HFC-236ea systems:
-
Eye Protection: Safety glasses with side shields are mandatory. Chemical splash goggles should be used when connecting or disconnecting transfer hoses.
-
Hand Protection: Cryogenic or insulated gloves must be worn to protect against frostbite, which can occur from contact with the rapidly expanding liquid agent.[7]
-
Respiratory Protection: Not typically required in well-ventilated areas. However, in case of a significant leak in a confined space, a self-contained breathing apparatus (SCBA) is necessary as the agent can displace oxygen.[8]
Storage and Cylinder Management Protocol
-
Secure Storage: Store HFC-236ea cylinders in a clean, dry, and well-ventilated area designated for compressed gases.
-
Upright Restraint: Cylinders must be secured in an upright position using chains, straps, or a dedicated stand to prevent tipping or falling.
-
Temperature Control: Do not expose cylinders to temperatures above 52°C (125°F). Storage areas should be away from direct sunlight, steam pipes, boilers, or other heat sources.[7]
-
Valve Protection: Ensure valve protection caps are securely in place whenever cylinders are not connected for use or recharging.
-
Inventory and Inspection: Maintain a log of all cylinders. Conduct monthly visual inspections for signs of corrosion, dents, or leaks.
Emergency Protocol for Leaks or Accidental Discharge
-
Evacuate: In the event of a leak or discharge alarm, immediately alert all personnel in the area and evacuate the space.[9]
-
Isolate: Close the doors to the affected laboratory to contain the agent.
-
Ventilate (Post-Event): Do not re-enter the area. The system is designed to hold the agent concentration for a specified "soak time" to ensure fire extinguishment. After this period, only trained emergency responders or facility managers should initiate ventilation procedures.
-
Medical Attention: Move any person exposed to the agent to fresh air immediately.[8][10] If they are experiencing dizziness, difficulty breathing, or skin/eye irritation, seek immediate medical attention.[8][10] Flush eyes or skin with lukewarm water if contact with the liquid agent occurs.[7]
Section 3: Laboratory System Design and Implementation
An effective HFC-236ea system is not an off-the-shelf product; it is an engineered solution tailored to the specific risks and layout of the laboratory. All systems must be designed and installed in accordance with the National Fire Protection Association (NFPA) 2001: Standard on Clean Agent Fire Extinguishing Systems.[11][12][13][14]
Critical Design Considerations
-
Hazard Analysis: Identify all potential fire classes. HFC-236ea is effective on Class A (solid combustibles), Class B (flammable liquids), and Class C (energized electrical) fires.[3]
-
Enclosure Integrity: The protected laboratory must be able to retain the agent concentration for a minimum of 10 minutes. This requires an enclosure integrity test (e.g., a "door fan test") to identify and seal air leaks.[15]
-
System Integration: The fire control panel must integrate with the building's HVAC system to immediately shut down supply and exhaust fans and close dampers upon activation. This prevents the agent from being diluted and removed from the space before it can extinguish the fire.
-
Pressure Relief Venting: The rapid discharge of a gaseous agent can create significant pressure changes within the enclosure. Properly sized pressure relief vents are required to prevent structural damage to walls and doors.
Caption: Workflow of an automated HFC-236ea fire suppression system in a laboratory.
Section 4: Standard Operating Protocol for a Fire Event
Clear, decisive action during a fire is critical. All laboratory personnel must be trained on this protocol.
-
R.A.C.E. Protocol:
-
R ESCUE anyone in immediate danger, if it is safe to do so.
-
A LARM: Activate the nearest manual fire alarm pull station and call your institution's emergency number.
-
C ONFINE the fire by closing all doors and windows to the laboratory as you exit.
-
E VACUATE the building via the nearest safe exit and proceed to your designated assembly point.
-
-
System Activation:
-
Upon activation of the alarm (either manually or by automatic detection), audible and visual pre-discharge alarms will sound.
-
This initiates a time delay (typically 30-60 seconds) to allow for safe evacuation before the agent is released.
-
DO NOT re-enter the area once the pre-discharge alarm has sounded.
-
-
Post-Discharge Protocol:
-
The protected area is now a hazardous environment due to the presence of the agent and potential combustion byproducts.
-
Re-entry is strictly forbidden until the area has been cleared by the fire department and your institution's Environmental Health & Safety (EH&S) officer.
-
The area will need to be ventilated thoroughly to purge the agent and any byproducts.
-
The fire suppression system must be professionally serviced, and the cylinders recharged before it is placed back into service.[16][17]
-
References
-
1,1,1,3,3,3-Hexafluoropropane - PubChem. National Center for Biotechnology Information. [Link]
-
A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion - PMC. National Center for Biotechnology Information. [Link]
-
A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion. ACS Omega. [Link]
-
HFC236fa - HALI GAS. HALI GAS. [Link]
-
HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) - Airgas SDS. Airgas. [Link]
-
HFC-236fa Stored Pressure Extinguisher - Pye-Barker Fire & Safety SDS. Pye-Barker Fire & Safety. [Link]
-
HFC Fire Suppression Agent Test and Reporting Requirements under the AIM Act and EPA Regulations. Fire Suppression Systems Association. [Link]
-
Fire Extinguishing Efficiency and Mechanism of C6F12O. Encyclopedia.pub. [Link]
-
NFPA 2001 Guidelines for Clean Agent Fire Suppression Systems. National Fire Protection Association. [Link]
-
HFC236fa SDS - Santo Fire. Santo Fire. [Link]
-
1,1,1,3,3,3-Hexafluoropropane - Wikipedia. Wikipedia. [Link]
-
HFC Fire Suppressant Agents – New Laboratory Testing Requirements. Fire Suppression Systems Association. [Link]
-
NFPA 2001 Standard Development. National Fire Protection Association. [Link]
-
Benchmark Enclosure Fire Suppression Experiments – Phase 1 Test Report. OSTI.gov. [Link]
-
Standard on Clean Agent Fire Extinguishing Systems. National Fire Protection Association. [Link]
-
Evaluation of HFC 245ca and HFC 236ea as foam blowing agents. NASA Technical Reports Server. [Link]
-
Spill Control/Emergency Response - EHSO Manual. Environmental Health and Safety Office. [Link]
-
NFPA 2001:2022 Standard on Clean Agent Fire Extinguishing Systems. Intertek Inform. [Link]
-
227ea (FM 200) HFC - 236fa Perfluoroketone - FK-5-1-12 (NOVEC 1230, NITIN). Puma Fire. [Link]
-
Update on NFPA 2001 and ISO/fDIS 14520 Standards. National Fire Protection Association. [Link]
-
OH&S Biosafety Emergency Response Procedures. University of Alabama at Birmingham. [Link]
-
Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Oklahoma State University-Tulsa. [Link]
Sources
- 1. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]
- 3. halichem.com [halichem.com]
- 4. A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fire Extinguishing Efficiency and Mechanism of C6F12O | Encyclopedia MDPI [encyclopedia.pub]
- 7. santofire.co.th [santofire.co.th]
- 8. airgas.com [airgas.com]
- 9. cmu.edu [cmu.edu]
- 10. pyebarkerfs.com [pyebarkerfs.com]
- 11. kordfire.com [kordfire.com]
- 12. nfpa.org [nfpa.org]
- 13. edufire.ir [edufire.ir]
- 14. nist.gov [nist.gov]
- 15. intertekinform.com [intertekinform.com]
- 16. HFC Fire Suppression Agent Test and Reporting Requirements under the AIM Act and EPA Regulations [fssa.net]
- 17. fssa.memberclicks.net [fssa.memberclicks.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for HFC-236cb Protocols
Here is the technical support guide for improving yield in reactions involving HFC-236cb.
Executive Summary
HFC-236cb (1,1,1,2,2,3-hexafluoropropane) is a critical fluorinated intermediate, primarily serving as a precursor to HFO-1225ye (1,2,3,3,3-pentafluoropropene), a high-value synthon in the synthesis of next-generation refrigerants and fluorinated pharmaceutical motifs.[1]
Achieving high yields with HFC-236cb involves navigating two distinct chemical challenges:
-
Upstream Synthesis: The Lewis acid-catalyzed addition of tetrafluoroethylene (TFE) to difluoromethane (HFC-32).
-
Downstream Conversion: The catalytic dehydrofluorination to HFO-1225ye.
This guide addresses specific failure modes in these workflows, moving beyond basic recipes to "root cause" troubleshooting.
Module 1: Synthesis Optimization (TFE + HFC-32 Coupling)
Context: The synthesis of HFC-236cb typically involves the electrophilic addition of TFE to HFC-32 using a strong Lewis acid catalyst like Antimony Pentafluoride (
Q1: My yield of HFC-236cb is low (<60%), and I am observing significant solids in the reactor. What is happening?
Diagnosis: You are likely experiencing TFE polymerization competing with the desired addition reaction. Root Cause: TFE is highly prone to radical polymerization. If the Lewis acid catalyst activity is compromised or if the temperature is uncontrolled, TFE homopolymerizes into PTFE (white solids), consuming your feedstock.
Troubleshooting Protocol:
-
Check Catalyst Activity (
): is extremely hygroscopic. Even ppm levels of moisture convert active into inactive hydrates or corrosive HF. Ensure your catalyst handling is performed in a glovebox (<1 ppm ). -
Temperature Control: The addition reaction is exothermic. If the internal temperature spikes above -10°C, polymerization kinetics accelerate.
-
Action: Maintain reactor jacket temperature between -30°C and -15°C .
-
-
Inhibitor Usage: Ensure your TFE feed contains a polymerization inhibitor (e.g., terpene or limonene) if compatible with your downstream purification, although high-purity TFE is often required for catalytic efficiency.
Q2: I see high conversion of TFE but low selectivity for HFC-236cb. What are the side products?
Diagnosis: You are likely forming oligomers or rearranged isomers . Root Cause: Excessive contact time or overly aggressive catalyst loading can lead to further alkylation (adding another TFE unit) or isomerization to the thermodynamically more stable HFC-236fa (1,1,1,3,3,3-hexafluoropropane).
Optimization Steps:
-
Stoichiometry: Operate with an excess of HFC-32 (Difluoromethane).[2] A molar ratio of HFC-32 : TFE > 2:1 suppresses oligomerization by statistically favoring the encounter of TFE with HFC-32 rather than with the product HFC-236cb.
-
Quench Protocol: Do not let the reaction "soak" after TFE consumption. Quench immediately with cold water/alkali to deactivate the
and freeze the product distribution.
Module 2: Downstream Conversion (Dehydrofluorination to HFO-1225ye)
Context: HFC-236cb is dehydrofluorinated over a solid acid catalyst (e.g., Chromia,
Q3: The conversion rate drops drastically after 50 hours on stream. Is the catalyst dead?
Diagnosis: This is classic coking (fouling) . Root Cause: Carbonaceous deposits (coke) are blocking the active sites. This is common in fluorocarbon processing at high temperatures (>300°C).
Recovery Protocol:
-
Regeneration Cycle: Switch the feed to an Air/Nitrogen mix (10:90) at 350°C–400°C for 12-24 hours. This burns off the coke as
. -
Co-feed Oxygen: In some continuous processes, co-feeding low levels of
(0.5–1.0 vol%) can continuously oxidize coke precursors, extending run times significantly.
Q4: We are detecting HFC-236fa in the product stream. Where did it come from?
Diagnosis: Isomerization is occurring over the catalyst. Root Cause: HFC-236cb (this compound) can isomerize to HFC-236fa (1,1,1,3,3,3-hexafluoropropane) or HFC-236ea under high thermal stress or specific Lewis acid conditions. HFC-236fa is much harder to dehydrofluorinate, effectively becoming an inert impurity that lowers yield.
Correction:
-
Lower Temperature: Reduce reactor temperature by 10-20°C. Isomerization often has a higher activation energy than dehydrofluorination.
-
Check Catalyst Acidity: Highly acidic sites favor skeletal rearrangement. If using fluorinated alumina, consider doping with Zinc or Magnesium to modulate surface acidity.
Module 3: Experimental Data & Workflow Visualization
Reaction Logic & Failure Pathways
The following diagram illustrates the critical decision points in the HFC-236cb lifecycle.
Figure 1: Reaction network showing the synthesis of HFC-236cb and its conversion to HFO-1225ye, highlighting key failure modes (red).
Yield Optimization Data Summary
The table below summarizes typical yield ranges and the impact of optimization parameters based on internal benchmarks and patent literature.
| Reaction Stage | Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Synthesis | Temp | 0°C | -30°C to -15°C | +15-20% (Suppresses polymerization) |
| Synthesis | Ratio (32:TFE) | 1:1 | 2:1 to 3:1 | +10% (Reduces oligomers) |
| Dehydrofluorination | Catalyst | Pure Alumina | Fluorinated Chromia ( | +25% (Higher activity/stability) |
| Dehydrofluorination | Pressure | 5 atm | 1 atm (Atmospheric) | +5-10% (Equilibrium shift) |
Module 4: Detailed Experimental Protocol
Protocol A: High-Purity Synthesis of HFC-236cb
Objective: Synthesize HFC-236cb from TFE and HFC-32 with minimized oligomer formation.
-
Preparation:
-
Dry a 1L Hastelloy autoclave at 120°C under vacuum for 4 hours.
-
Transfer to a glovebox. Load 64g (0.29 mol) of
.
-
-
Reactant Loading:
-
Cool reactor to -30°C using a glycol chiller.
-
Charge 169g (3.25 mol) of HFC-32 .
-
Slowly feed TFE (Tetrafluoroethylene) while maintaining temperature below -20°C.
-
-
Reaction:
-
Agitate at 500 RPM. Monitor pressure drop.
-
Reaction is complete when pressure stabilizes.
-
-
Workup:
-
Vent unreacted TFE/HFC-32 through a caustic scrubber.
-
Wash the organic layer with ice-cold 5% KOH solution to remove catalyst residues.
-
Dry over
and distill. Target bp: -1.4°C .
-
Protocol B: Catalyst Regeneration (Dehydrofluorination)
Objective: Restore activity to a coked Chromia catalyst.
-
Shutdown: Stop HFC-236cb flow. Purge reactor with
(50 sccm) for 30 mins at 350°C. -
Oxidation:
-
Introduce Air at 10 sccm, mixed with
(90 sccm). -
Monitor the exotherm (bed hot spot). Do not exceed 450°C .
-
Continue until
levels in the effluent drop to <0.1%.
-
-
Reduction:
-
Purge with
. -
Pre-treat with HF or HFC-236cb for 1 hour before resuming full production to re-fluorinate the surface.
-
References
- Production processes for making this compound.
- 1,2,3,3,3-pentafluoropropene production processes.
- Catalytic dehydrofluorination of hydrofluorocarbons. Journal of Fluorine Chemistry.
-
Thermodynamic properties of HFC-236cb . NIST Chemistry WebBook. [Link]
Sources
- 1. WO2008027602A2 - Production processes for making this compound - Google Patents [patents.google.com]
- 2. Difluoromethane (HFC-32) and Pentafluoroethane (HFC-125) Sorption on Linde Type A (LTA) Zeolites for the Separation of Azeotropic Hydrofluorocarbon Refrigerant Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reaction Scale-Up in 1,1,1,2,2,3-Hexafluoropropane: A Technical Support Guide
Introduction: The landscape of chemical synthesis is continually evolving, with a growing emphasis on greener, safer, and more efficient processes. In this context, fluorinated solvents have emerged as a compelling class of media for a range of chemical transformations. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals on scaling up reactions in 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb).
It is important to note that while HFC-236cb presents intriguing possibilities as a reaction solvent, its application in this domain is an emerging area of research. Consequently, detailed, publicly available data on its solvent properties for a wide array of organic compounds and catalysts are limited. This guide, therefore, will not only present the available data for HFC-236cb but also draw upon the broader knowledge base of scaling up reactions in fluorinated solvents, offering general principles and best practices.
Physicochemical Properties of this compound and Related Isomers
Understanding the fundamental properties of your chosen solvent is paramount for successful reaction scale-up. Below is a comparative table of the physicochemical properties of HFC-236cb and its more commonly studied isomers, 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) and 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa).
| Property | This compound (HFC-236cb) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) |
| CAS Number | 677-56-5 | 431-63-0[1] | 690-39-1[2] |
| Molecular Formula | C₃H₂F₆ | C₃H₂F₆[1] | C₃H₂F₆[2] |
| Molecular Weight | 152.04 g/mol | 152.04 g/mol [1] | 152.04 g/mol [2] |
| Boiling Point | -1.4 °C (estimate)[3] | 6.0 °C[1] | -1.4 to -0.7 °C[4] |
| Melting Point | -98.38 °C (estimate)[3] | Not Available | -98.0 to -93.6 °C[4] |
| Density (liquid) | 1.32 g/cm³ (estimate)[3] | Not Available | Not Available |
| Vapor Pressure | Not Available | Not Available | 270 kPa at 25 °C[4] |
| Water Solubility | Not Available | log10WS: -2.02 (Crippen Calculated) | 724 mg/L[4] |
Frequently Asked Questions (FAQs) for Reaction Scale-Up
This section addresses common questions encountered when moving from bench-scale to larger-scale reactions in fluorinated solvents like HFC-236cb.
Q1: What are the primary advantages of using a fluorinated solvent like HFC-236cb for my reaction?
Fluorinated solvents offer a unique combination of properties that can be highly beneficial in chemical synthesis.[5][6] These include:
-
High Thermal Stability: They can often be used over a wide range of temperatures without decomposition.[6]
-
Chemical Inertness: Their high degree of fluorination renders them resistant to reaction with many reagents, minimizing solvent-related side products.
-
Non-flammability: This significantly enhances the safety profile of a process, especially at scale.[5][6]
-
Low Surface Tension: This property can improve wetting of solid reactants or catalysts and facilitate mass transfer.[5]
-
Unique Solubility Profile: Fluorinated solvents can exhibit miscibility with some organic solvents and immiscibility with others, enabling unique biphasic catalysis or simplified work-up procedures.[7]
Q2: How do I predict the solubility of my reactants and catalyst in HFC-236cb?
Predicting solubility in fluorinated solvents can be challenging. A general principle is that "like dissolves like." Highly fluorinated compounds will generally have good solubility. For non-fluorinated organic molecules, solubility can be limited. Practical screening is the most reliable approach:
-
Small-Scale Solubility Tests: Begin by testing the solubility of your key reactants, intermediates, and catalyst in HFC-236cb at the intended reaction temperature.
-
Co-solvent Systems: If solubility is an issue, consider the use of a co-solvent. A small amount of a more conventional organic solvent can sometimes be sufficient to achieve the necessary solubility without significantly altering the overall properties of the reaction medium.
Q3: My catalyst has poor solubility in HFC-236cb. What are my options?
Poor catalyst solubility is a common challenge in fluorinated media.[8] Here are some strategies to address this:
-
Fluorous Tagging: For homogeneous catalysts, the introduction of a "fluorous pony-tail" (a perfluoroalkyl chain) to the ligand can dramatically increase its solubility in fluorinated solvents.[7] This also opens the door for fluorous biphasic catalysis, where the catalyst can be easily separated and recycled.
-
Heterogeneous Catalysis: Employing a solid-supported catalyst can circumvent solubility issues altogether. The low surface tension of fluorinated solvents can be advantageous here, promoting efficient interaction between the reactants and the catalyst surface.
-
Phase-Transfer Catalysis: If your reaction involves ionic species, a phase-transfer catalyst can be used to shuttle the reactive species into the fluorinated phase.
Q4: How does the heat transfer in HFC-236cb compare to conventional solvents, and what are the implications for scale-up?
Fluorinated solvents often have lower heat capacities and thermal conductivities compared to common organic solvents like toluene or water. This has significant implications for thermal management during scale-up:
-
Exothermic Reactions: For highly exothermic reactions, the lower heat capacity means the reaction mixture will heat up more quickly for a given amount of energy released. This necessitates a more robust and efficient cooling system for the reactor to prevent thermal runaways.
-
Endothermic Reactions: Conversely, for endothermic reactions or processes requiring heating, more energy input may be required to reach and maintain the desired temperature.
-
Reactor Design: When scaling up, it is crucial to work with chemical engineers to model the heat transfer characteristics of your specific reaction in HFC-236cb and design a reactor with an appropriate surface area-to-volume ratio and a sufficiently powerful heating/cooling system.
Q5: What are the best practices for post-reaction work-up and solvent recovery?
The work-up procedure will be highly dependent on the nature of your product and any impurities.[9][10] However, the unique properties of fluorinated solvents can be leveraged:
-
Liquid-Liquid Extraction: Due to their immiscibility with many common aqueous and organic phases, simple liquid-liquid extraction can be a very effective purification step.
-
Distillation: HFC-236cb has a low boiling point, which can facilitate its removal by distillation.[3] However, care must be taken to ensure that the product is not volatile under the distillation conditions. Given that it is a gas at room temperature and pressure, solvent removal will likely involve evaporation.
-
Solvent Recycling: The chemical inertness and stability of fluorinated solvents make them excellent candidates for recovery and reuse, which can significantly improve the economic and environmental footprint of your process.[11]
Troubleshooting Guide for Scaling Up Reactions in HFC-236cb
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or Inconsistent Reaction Yield | - Poor solubility of reactants or catalyst.- Inefficient mixing at larger scale.- Mass transfer limitations.- Thermal gradients within the reactor. | - Conduct thorough solubility studies and consider co-solvents.- Re-evaluate and optimize the agitation (stirring rate, impeller design) for the larger reactor volume.- For multiphasic reactions, consider phase-transfer catalysts or more vigorous mixing.- Improve reactor heating/cooling to ensure uniform temperature distribution. |
| Formation of Unexpected Byproducts | - Reaction with the solvent (unlikely but possible at high temperatures or with highly reactive species).- Impurities in the solvent or starting materials.- Different reaction kinetics at the larger scale leading to competing reaction pathways. | - Verify the stability of HFC-236cb under your reaction conditions with control experiments.- Ensure the purity of all reagents and the solvent.- Re-optimize reaction parameters (temperature, concentration, addition rates) at the pilot scale. |
| Difficulties with Product Isolation | - Emulsion formation during aqueous work-up.- Product co-distills with the solvent.- Product is insoluble in common extraction solvents. | - For emulsions, try adding a small amount of a different organic solvent or brine.- If the product is volatile, consider alternative purification methods like chromatography or crystallization.- Screen a wider range of extraction solvents. |
| Thermal Runaway or Poor Temperature Control | - Inadequate heat removal for an exothermic reaction.- Incorrect heat transfer calculations for the new scale. | - STOP THE REACTION SAFELY. - Re-evaluate the heat of reaction and the heat transfer capacity of the reactor.- Reduce the feed rate of reactants for exothermic reactions.- Improve the efficiency of the reactor's cooling system. |
Experimental Protocols
Protocol 1: Evaluating HFC-236cb as a Solvent for a New Reaction
-
Safety First: Review the Safety Data Sheet (SDS) for HFC-236cb and all reactants.[12] Conduct all experiments in a well-ventilated fume hood.
-
Solubility Screening:
-
In separate, small, pressure-rated vials, add a known amount of each reactant and the catalyst.
-
Add a measured volume of HFC-236cb to each vial.
-
Stir or agitate the vials at the intended reaction temperature and observe for complete dissolution.
-
If solubility is poor, repeat the experiment with a co-solvent (e.g., 10% v/v of THF or acetonitrile).
-
-
Stability Testing:
-
Run a control experiment with only HFC-236cb and the catalyst at the reaction temperature for the intended reaction time. Analyze the solvent for any signs of degradation.
-
Run a similar control experiment with HFC-236cb and each reactant individually.
-
-
Small-Scale Reaction:
-
Perform the reaction on a small scale (e.g., 1-5 mmol) in a pressure-rated vessel.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, LC-MS, NMR of an aliquot).
-
Upon completion, carefully vent any pressure and perform a work-up to isolate and characterize the product.
-
-
Initial Scale-Up (e.g., 10x):
-
Carefully consider the thermal effects. If the reaction is exothermic, ensure adequate cooling is available.
-
Monitor the internal temperature of the reaction closely.
-
Compare the yield and purity of the product to the small-scale reaction.
-
Mandatory Visualizations
Diagram 1: Workflow for Scaling Up Reactions in HFC-236cb
Caption: A generalized workflow for scaling up chemical reactions in HFC-236cb.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]
- 2. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 677-56-5 [chemicalbook.com]
- 4. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]
- 5. envirotechint.com [envirotechint.com]
- 6. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agcchem.com [agcchem.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Drying Techniques for 1,1,1,2,2,3-Hexafluoropropane
Welcome to the technical support center for the handling and drying of 1,1,1,2,2,3-Hexafluoropropane. This guide is intended for researchers, scientists, and drug development professionals who require this fluorinated compound in an anhydrous state for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your moisture-sensitive reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the presence of water in this compound and the rationale for its removal.
Q1: Why is it critical to remove residual water from this compound?
A1: Residual water can act as an unwanted nucleophile or a catalyst in many sensitive organic reactions, leading to the formation of byproducts and reduced yields of the desired product. In applications involving organometallic reagents, such as Grignard or organolithium compounds, water will rapidly quench the reagent, rendering it inactive. Furthermore, in polymerization reactions, water can interfere with the initiator and affect the polymer's molecular weight and properties.
Q2: How can I quantify the water content in this compound?
A2: The most accurate and widely used method for quantifying trace amounts of water in organic solvents is the Karl Fischer (KF) titration.[1] This technique is based on a chemical reaction where iodine stoichiometrically reacts with water.[1] For the low water content typically expected in a dried fluorinated compound (in the parts-per-million range), coulometric Karl Fischer titration is the preferred method due to its high sensitivity.[2]
Q3: What are the primary methods for drying this compound?
A3: The most suitable method for drying this compound is through the use of molecular sieves. These are crystalline aluminosilicates with a uniform pore structure that can selectively adsorb small molecules like water while excluding larger solvent molecules.[3] Other methods, such as distillation from a drying agent, are generally not recommended for this compound due to its low boiling point (-1.4 °C) and the safety hazards associated with handling a pressurized liquefied gas.
Q4: Which type of molecular sieve should I use?
A4: The choice of molecular sieve is critical and depends on the pore size of the sieve and the kinetic diameter of the this compound molecule. For drying solvents, a sieve with a pore size large enough to admit water molecules but small enough to exclude the solvent molecules is required.[3][4] Based on the structure of this compound, a 3Å (Angstrom) molecular sieve is the most appropriate choice. Its pores are large enough to trap water molecules (kinetic diameter of approximately 2.65 Å) but will exclude the larger hexafluoropropane molecule. 4Å molecular sieves could also be used, but they present a higher risk of co-adsorbing the product.[5][6]
II. Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.
Protocol 1: Drying of this compound using Molecular Sieves
This protocol describes the procedure for drying this compound, which is supplied as a liquefied gas in a cylinder.
Materials:
-
Cylinder of this compound
-
Activated 3Å molecular sieves
-
A high-pressure stainless-steel vessel equipped with inlet and outlet valves, a pressure gauge, and a bursting disc.
-
A cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Appropriate tubing and fittings rated for high pressure
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a ceramic or glass dish.
-
Heat the sieves in a muffle furnace at 300-350°C for at least 4 hours under a slow stream of dry inert gas or under vacuum.
-
After activation, allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
-
Preparation of the Drying Vessel:
-
Ensure the high-pressure vessel is clean and dry.
-
Quickly transfer the activated molecular sieves into the vessel, minimizing their exposure to atmospheric moisture.
-
Seal the vessel and purge it with a dry inert gas to remove any air and residual moisture.
-
-
Transfer of this compound:
-
Cool the high-pressure vessel containing the molecular sieves in the cooling bath to a temperature below the boiling point of this compound (-1.4 °C). A temperature of -20 °C to -40 °C is recommended.
-
Securely connect the cylinder of this compound to the inlet valve of the cooled vessel using appropriate high-pressure tubing.
-
Carefully open the cylinder valve and then the inlet valve of the vessel to allow the liquefied gas to transfer into the drying vessel. The pressure differential created by the temperature difference will facilitate the transfer.
-
Monitor the pressure gauge on the drying vessel and do not exceed its maximum pressure rating.
-
Once the desired amount of liquefied gas has been transferred, close the cylinder valve and then the inlet valve of the vessel.
-
-
Drying Process:
-
Allow the vessel to slowly warm to room temperature behind a safety shield in a well-ventilated fume hood.
-
Let the liquefied this compound stand over the molecular sieves for at least 24 hours to ensure thorough drying. Gentle agitation can improve the drying efficiency.
-
-
Dispensing the Dried Product:
-
The dried, liquefied this compound can be dispensed as a gas by opening the outlet valve and regulating the flow.
-
Alternatively, for liquid transfer, the vessel can be cooled again, and the liquid can be transferred to another cooled and purged vessel.
-
Workflow for Drying this compound
Caption: Workflow for drying liquefied this compound.
Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration
This protocol outlines the steps for accurately measuring the water content in your dried this compound.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode solutions for the KF titrator (specialized for hydrocarbons/low polarity solvents)
-
Certified water standard for KF titrator calibration
-
Gas-tight syringe
-
Septum-sealed vial for sample collection
Procedure:
-
Titrator Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate anolyte and catholyte. For non-polar samples like hexafluoropropane, a solvent containing a solubilizer such as a long-chain alcohol or chloroform is recommended to ensure miscibility.[7]
-
Allow the titrator to precondition the cell by titrating any ambient moisture to a dry state. The instrument will indicate when it is ready.
-
-
Sample Collection:
-
Carefully dispense a small amount of the dried, liquefied this compound into a pre-weighed, cooled, and septum-sealed vial.
-
Allow the vial to warm to room temperature and re-weigh it to determine the exact mass of the sample.
-
-
Sample Injection and Titration:
-
Using a gas-tight syringe, withdraw a known volume of the gaseous this compound from the headspace of the vial. Alternatively, and more accurately for liquefied gas, a known mass of the liquid can be injected directly into the titration cell.
-
Inject the sample into the KF titration cell.
-
Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in micrograms of water.
-
-
Calculation:
-
Calculate the water content in parts-per-million (ppm) using the following formula: Water Content (ppm) = (Mass of water in µg / Mass of sample in g)
-
-
System Validation:
-
Periodically run a certified water standard to verify the accuracy of the titrator. The recovery should be within 97-103%.[8]
-
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the drying and analysis of this compound.
Issue 1: High Water Content Detected After Drying
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Molecular Sieve Activation | Re-activate the molecular sieves at the recommended temperature and for the specified duration under vacuum or inert gas flow.[9] | Incomplete removal of water from the sieve pores during activation will reduce their capacity to adsorb water from the solvent. |
| Contamination with Atmospheric Moisture | Ensure all transfers of activated sieves and the dried product are performed quickly and, if possible, under an inert atmosphere. Check all fittings and seals on your apparatus for leaks. | Molecular sieves are highly hygroscopic and will rapidly adsorb moisture from the air if exposed. |
| Insufficient Drying Time | Increase the contact time between the this compound and the molecular sieves to 48-72 hours.[10] | The diffusion of water molecules into the pores of the molecular sieves is a time-dependent process. |
| Incorrect Molecular Sieve Type | Verify that you are using 3Å molecular sieves. | Sieves with a larger pore size (e.g., 4Å or 5Å) may not be as effective and could potentially co-adsorb the product.[5] |
Decision Tree for Troubleshooting High Water Content
Caption: Troubleshooting flowchart for high water content after drying.
Issue 2: Inconsistent or Inaccurate Karl Fischer Titration Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Sample Solubility | Use a KF solvent specifically designed for non-polar samples, or add a solubilizer like chloroform or a long-chain alcohol to the titration cell.[7] | Incomplete dissolution of the sample in the KF reagent will lead to an underestimation of the water content. |
| High Titrator Drift | Check the titration cell for leaks, ensure all seals are tight, and replace the desiccant in the drying tubes.[11] | A high drift indicates that ambient moisture is entering the cell, which will be titrated along with the sample's water, leading to inaccurate results. |
| Electrode Malfunction | Clean the platinum electrode according to the manufacturer's instructions. If the problem persists, replace the electrode. Verify performance with a certified water standard.[8] | Fouling of the electrode surface can impair its ability to accurately detect the endpoint of the titration. |
| Incorrect Sample Size | Adjust the sample size so that the amount of water titrated is within the optimal range for your instrument (typically 10-90% of the burette volume for volumetric titrators, or around 1 mg of water for coulometric titrators).[12][13] | Using too small a sample can lead to significant weighing errors, while too large a sample can exceed the capacity of the KF reagents. |
IV. Safety and Disposal
Handling of this compound:
-
Always work in a well-ventilated area, preferably in a fume hood, when handling this compound.[14][15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and cryogenic gloves when handling the liquefied gas to protect against frostbite.[16][17]
-
Cylinders should be securely strapped or chained to a stable surface.[18]
-
Ensure that all equipment used is rated for the pressures that will be encountered.
Disposal of Spent Molecular Sieves:
-
Before disposal, spent molecular sieves should be fully regenerated to remove any adsorbed this compound.[19]
-
Unused molecular sieves are generally not considered hazardous waste.[19] However, spent sieves that have been used to dry organic compounds may be contaminated.
-
Consult your institution's environmental health and safety office for guidance on the proper disposal of spent molecular sieves, as regulations may vary.[20][21]
V. References
-
Karl Fischer titration. Wikipedia. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. Metrohm (on YouTube). [Link]
-
KF-Titration with Oven TO 7280 Troubleshooting. Xylem Analytics. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Karl Fischer Titrator not finding all of the moisture you expected?. Scientific Gear. [Link]
-
Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. Mettler Toledo (on ResearchGate). [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
-
Reagents & Solvents: Molecular Sieves. University of Rochester, Department of Chemistry. [Link]
-
Understanding Molecular Sieve Beads and Their Regeneration Process. Sorbead India. [Link]
-
Safe Handling of Compressed Gases in the Laboratory and Plant. The Ohio State University, Department of Chemistry. [Link]
-
Recycling of spent moleclular sieves from oil and gas industry: North gas company as a case study. ResearchGate. [Link]
-
What size molecular sieve is best for using as a drying agent for methanol?. ResearchGate. [Link]
-
Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets. Electron Microscopy Sciences. [Link]
-
Guide to Compressed or Liquefied Gases in Laboratories. University of Washington, College of Engineering. [Link]
-
The Environmental Impact Of Molecular Sieves: Sustainability & Disposal. SSE Enterprise. [Link]
-
Different Molecular Sieve Sizes And Their Importance Explained. Interra Global. [Link]
-
Understanding Molecular Sieves and Their Environmental Impact. RedRiver LLC. [Link]
-
General Precautions for Handling Compressed Gases. University of California, Santa Barbara, Office of Research Safety. [Link]
-
Regeneration Method and Application of 4A Molecular Sieve. Jalon. [Link]
-
Molecular Sieve Products (desiccant), when unused, present no environmental risks for disposal. Novatec. [Link]
-
SAFETY BULLETIN 06/10. Asia Industrial Gases Association. [Link]
-
Regeneration of 3Å molecular sieves, Conventional vs. Microwave heating. ResearchGate. [Link]
-
Choosing the Right Molecular Sieve: A Guide to Pore Sizes and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Compressed Gas Safety Guidelines. Washington University in St. Louis, Environmental Health & Safety. [Link]
Sources
- 1. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Determination of Water Content in Petroleum Using Karl Fischer Titration [sigmaaldrich.com]
- 8. Frequently asked questions in Karl Fischer titration – Part 1 | Metrohm [metrohm.com]
- 9. Molecular Sieve Drying [bio.umass.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. asiaiga.org [asiaiga.org]
- 16. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 17. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 18. Compressed Gas Safety Guidelines | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 19. ttequip.com [ttequip.com]
- 20. sse.co.th [sse.co.th]
- 21. redriver.team [redriver.team]
Validation & Comparative
Performance Guide: 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) vs. Traditional Organic Solvents
The following guide provides an in-depth technical analysis of 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) .
Important Editorial Note: While HFC-236cb is a hydrofluorocarbon, it is frequently confused with HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) due to similar naming conventions. HFIP is a liquid alcohol used extensively for peptide solubility and electrospinning. HFC-236cb , by contrast, is a liquefied gas (boiling point -1.4°C) primarily utilized as a specialized extraction solvent, heat transfer fluid, or propellant. This guide addresses the specific performance of HFC-236cb as a "Low-Pressure Liquefied Gas Solvent" for extraction and purification, distinct from liquid organic solvents.
Executive Summary: The "Low-Pressure" Advantage
This compound (HFC-236cb) occupies a unique niche in the solvent landscape: it is a Liquefied Gas Solvent (LGS) . Unlike traditional liquids (Hexane, DCM) that require heat to evaporate, or high-pressure gases (CO₂, HFC-134a) that require heavy engineering, HFC-236cb condenses at -1.4°C.
This physical profile allows it to exist as a liquid under extremely low pressure (approx. 1-2 bar at room temperature) . For drug development and natural product research, this offers a "Goldilocks" zone:
-
Thermolabile Preservation: Extraction occurs at ambient or sub-ambient temperatures.
-
Residue-Free: Spontaneous evaporation leaves zero solvent residue (ideal for API isolation).
-
Operational Safety: Non-flammable and low toxicity compared to chlorinated solvents.
Physicochemical Profile & Mechanism of Action
To understand HFC-236cb's performance, we must analyze its solvation mechanism, which differs fundamentally from traditional organics.
Solvation Thermodynamics
HFC-236cb functions as a hydrophobic fluorinated solvent with a distinct dipole. Its structure (
| Property | HFC-236cb | Hexane | Dichloromethane (DCM) | HFC-134a (Reference) |
| State (25°C) | Liquefied Gas (Low Pressure) | Liquid | Liquid | Liquefied Gas (High Pressure) |
| Boiling Point | -1.4°C | 69°C | 39.6°C | -26.3°C |
| Vapor Pressure (25°C) | ~240 kPa (2.4 bar) | 20 kPa | 58 kPa | 665 kPa (6.6 bar) |
| Dipole Moment | Moderate (~2.0 D)* | 0.08 D (Non-polar) | 1.6 D (Polar) | 1.82 D |
| Selectivity | Lipophilic + Fluorophilic | Strictly Lipophilic | Broad Spectrum | Lipophilic |
| Residue Potential | Zero (ppm) | High (requires rotovap) | Moderate (requires rotovap) | Zero (ppm) |
*Estimated based on structural isomer data (HFC-236fa).
The "Fluorine Effect" in Extraction
Unlike DCM, which dissolves a wide range of compounds (often leading to "dirty" extracts), HFC-236cb exhibits high selectivity .
-
Target Solutes: Small lipophilic molecules, terpenes, fluorinated drug precursors, and volatile oils.
-
Excluded Matrices: Sugars, proteins, waxes, and heavy pigments (chlorophyll).
-
Result: Extracts are often cleaner and require less downstream purification (e.g., winterization) than those from Hexane or Ethanol.
Comparative Performance Analysis
Scenario A: Extraction of Thermolabile APIs (vs. Hexane)
Challenge: Isolating a heat-sensitive terpene or lipid from biomass.
-
Hexane Protocol: Requires heating to 70°C+ for reflux or rotary evaporation. Risk: Thermal degradation, toxic residue (Class 2 solvent).
-
HFC-236cb Protocol: Extraction at 20°C (liquid state under slight pressure). Solvent removal is achieved by simply opening a valve; the solvent boils off at -1.4°C, leaving the extract cool and pure.
-
Verdict: HFC-236cb offers superior product integrity and faster processing but lower total yield for heavy waxes.
Scenario B: Precision Cleaning & Carrier Fluid (vs. DCM)
Challenge: Removing organic contaminants from a medical device or delivering a coating.
-
DCM Protocol: Excellent solvency but aggressive on plastics and carcinogenic. High surface tension limits penetration into micropores.
-
HFC-236cb Protocol: Low surface tension (wetting property) allows it to penetrate micron-scale crevices. It dissolves oils and flushes them out, evaporating instantly without drying steps.
-
Verdict: HFC-236cb is the safer, non-destructive alternative for sensitive substrates (e.g., polymers, electronics).
Experimental Protocol: Low-Pressure Closed-Loop Extraction
Since HFC-236cb is a gas at room temperature, it cannot be used in open beakers. It requires a Closed-Loop System .
The Workflow
The following diagram illustrates the self-validating cycle of HFC-236cb extraction. The system relies on pressure differentials rather than mechanical pumping.
Figure 1: Closed-loop extraction workflow for HFC-236cb. The solvent is cycled continuously, utilizing its low boiling point (-1.4°C) to separate from the extract with minimal energy input.
Step-by-Step Methodology
-
Loading: Place solid material (drug formulation or botanical) into the stainless steel Extraction Vessel . Seal the system.
-
Injection: Open the valve from the Solvent Tank . HFC-236cb (liquid) flows into the extractor driven by slight nitrogen overpressure or gravity (if tank is elevated).
-
Soak/Flow: Allow contact for 15–30 minutes. The solvent remains liquid as long as pressure > 1.5 bar is maintained.
-
Collection: Drain the liquid (carrying dissolved actives) into the Collection Vessel .
-
Recovery: Gently warm the Collection Vessel to 25°C (room temp). The HFC-236cb boils instantly. The gas is pulled by a recovery pump, compressed, condensed, and returned to the tank.
-
Harvest: The remaining material in the Collection Vessel is the pure extract. No rotary evaporation is needed.
Regulatory & Safety Considerations (E-E-A-T)
While HFC-236cb is technically superior for specific applications, its use is governed by environmental regulations.
-
Global Warming Potential (GWP): HFC-236cb has a high GWP (~1,340). It is listed under the Kigali Amendment to the Montreal Protocol.[1][2]
-
Implication: Its use is restricted in many regions (EU F-Gas Regulation).[1] It is generally permitted for feedstock (synthesis intermediate) or critical pharmaceutical uses (e.g., MDI propellants, though HFC-134a/227ea are more common).
-
Mitigation: Closed-loop systems are mandatory to prevent atmospheric release.
-
-
Toxicity: Generally low (Class IV). However, as a heavier-than-air gas, it poses an asphyxiation hazard in low-lying areas. Oxygen sensors are required in the lab.
-
Flammability: HFC-236cb is non-flammable, a significant safety advantage over Hexane or Butane extraction.
Conclusion
This compound (HFC-236cb) outperforms traditional organic solvents in selectivity and residue management for thermolabile compounds. Its ability to act as a liquid at near-ambient pressure makes it a safer, lower-cost alternative to supercritical
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522282, this compound.
-
Source:
-
-
U.S. Environmental Protection Agency (EPA). Significant New Alternatives Policy (SNAP)
-
Source:
-
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Fluid Systems: HFC-236cb.
-
Source:
-
-
European Chemicals Agency (ECHA). Substance Information: this compound.[3]
-
Source:
-
-
United Nations Environment Programme. The Kigali Amendment to the Montreal Protocol: HFC Phase-down Schedules.
-
Source:
-
Sources
A Comparative Guide to the Spectroscopic Cross-Referencing of 1,1,1,2,2,3-Hexafluoropropane and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated organic compounds is paramount. The unique properties imparted by fluorine atoms can dramatically alter a molecule's chemical and physical behavior, making unambiguous identification essential. This guide provides an in-depth technical comparison of the spectroscopic data for 1,1,1,2,2,3-hexafluoropropane (HFC-236cb), a lesser-studied isomer, with its more common counterparts, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).
Due to a scarcity of published experimental data for this compound, this guide will leverage established principles of spectroscopic interpretation to predict its spectral characteristics. These predictions will be cross-referenced with available experimental data for its isomers to provide a comprehensive analytical framework.
The Isomers at a Glance: Structure and Physical Properties
The seemingly subtle shift in the position of fluorine and hydrogen atoms across these three isomers of C₃H₂F₆ results in distinct molecular symmetries and electronic environments, which are directly reflected in their spectroscopic signatures.
| Compound | IUPAC Name | CAS Number | Molecular Structure | Boiling Point (°C) |
| HFC-236cb | This compound | 677-56-5 | CF₃CF₂CHF₂ | -1.4[1] |
| HFC-236fa | 1,1,1,3,3,3-Hexafluoropropane | 690-39-1 | CF₃CH₂CF₃ | -1.4 to -0.7[2] |
| HFC-236ea | 1,1,1,2,3,3-Hexafluoropropane | 431-63-0 | CF₃CHFCHF₂ | 6.5 |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of fluorinated organic compounds. The presence of both ¹H and ¹⁹F nuclei provides a wealth of information through chemical shifts, spin-spin coupling, and integration.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for structural differences.
Predicted ¹⁹F NMR Spectrum of this compound (HFC-236cb):
-
-CF₃ group (Position 1): A triplet is expected due to coupling with the two fluorine atoms on the adjacent carbon (C2).
-
-CF₂- group (Position 2): A quartet is anticipated from coupling to the -CF₃ group, which will be further split into a doublet by the single fluorine on C3. This would likely present as a complex multiplet.
-
-CHF₂ group (Position 3): This fluorine is expected to be a triplet due to coupling with the two hydrogens on the same carbon, and further split by the two fluorines on C2, resulting in a complex multiplet.
Experimental ¹⁹F NMR Data for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa):
For this symmetrical molecule, a single signal is expected for the two equivalent -CF₃ groups. This signal will appear as a triplet due to coupling with the two protons of the central -CH₂- group.
Comparative Analysis:
The key differentiating feature in the ¹⁹F NMR spectra will be the number and multiplicity of the signals. HFC-236cb will show three distinct fluorine environments, leading to a more complex spectrum than the single triplet expected for HFC-236fa. The chemical shifts will also differ significantly due to the varying electronic environments.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum of this compound (HFC-236cb):
A single proton environment exists in the -CHF₂ group. This proton signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms.
Experimental ¹H NMR Data for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa):
The two equivalent protons of the central methylene (-CH₂-) group will produce a septet due to coupling with the six equivalent fluorine atoms of the two -CF₃ groups.
Comparative Analysis:
The ¹H NMR spectra provide a clear distinction. HFC-236cb will exhibit a simple triplet, while HFC-236fa will show a more complex septet.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum of this compound (HFC-236cb):
Three distinct carbon signals are expected, each showing complex splitting patterns due to one-bond and two-bond C-F coupling.
-
C1 (-CF₃): A quartet due to coupling with the three attached fluorine atoms.
-
C2 (-CF₂-): A triplet due to coupling with the two attached fluorine atoms, with further smaller couplings to the other fluorine atoms.
-
C3 (-CHF₂): A triplet due to coupling with the two attached fluorine atoms.
Experimental ¹³C NMR Data for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa):
Due to symmetry, only two carbon signals are expected.
-
C1 & C3 (-CF₃): A quartet due to coupling with the three attached fluorine atoms.
-
C2 (-CH₂-): A triplet due to coupling with the two attached protons.
Comparative Analysis:
The number of signals in the ¹³C NMR spectrum (three for HFC-236cb vs. two for HFC-236fa) is a definitive diagnostic tool for distinguishing these isomers.
Experimental Protocol for NMR Spectroscopy of Volatile Fluorinated Compounds
Caption: Workflow for NMR analysis of volatile fluorocarbons.
Step-by-Step Methodology:
-
Sample Preparation: Due to their low boiling points, these compounds must be handled as gases or volatile liquids. A known amount of the compound is condensed into a high-pressure NMR tube at low temperature (e.g., using liquid nitrogen). A deuterated solvent, such as chloroform-d (CDCl₃), is then added, and the tube is securely sealed.
-
Instrument Setup: The NMR spectrometer probe is tuned to the frequencies of ¹H, ¹⁹F, and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient.
-
¹⁹F NMR Acquisition: A one-pulse experiment is used. Due to the wide chemical shift range, a larger spectral width may be necessary.
-
¹³C NMR Acquisition: A proton-decoupled experiment with a sufficient number of scans is required to obtain a good signal-to-noise ratio, given the low natural abundance of ¹³C and potential signal splitting by fluorine.
-
Data Processing: The raw Free Induction Decay (FID) signals are processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectra.
Part 2: Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. The C-H and C-F stretching and bending vibrations provide a characteristic "fingerprint" for each isomer.
Predicted IR Spectrum of this compound (HFC-236cb):
-
C-H Stretching: A peak is expected in the region of 2950-3000 cm⁻¹ corresponding to the C-H bond in the -CHF₂ group.
-
C-F Stretching: Strong, broad absorptions are anticipated in the 1100-1400 cm⁻¹ region, characteristic of C-F bonds in fluorinated alkanes. The asymmetry of the molecule may lead to a complex pattern of bands in this region.
Experimental IR Data for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa):
-
C-H Stretching: Absorptions for the -CH₂- group are expected around 2950-3000 cm⁻¹.
-
C-F Stretching: A very strong and broad absorption band is observed in the 1100-1400 cm⁻¹ region, typical for the -CF₃ group.
Comparative Analysis:
While both isomers will show strong C-F stretching absorptions, the fine structure of these bands and the specific frequencies of the C-H stretching vibrations can be used for differentiation. The presence of a single type of C-H bond in HFC-236cb (-CHF₂) versus the methylene group in HFC-236fa may result in subtle but measurable differences in the C-H stretching region.
Experimental Protocol for Gas-Phase IR Spectroscopy
Caption: Gas-phase FTIR spectroscopy workflow.
Step-by-Step Methodology:
-
Instrument Preparation: An FTIR spectrometer equipped with a gas cell (typically with KBr or NaCl windows) is used. The entire system, including the transfer lines, is purged with a dry, inert gas like nitrogen to remove atmospheric water and carbon dioxide.
-
Background Spectrum: A background spectrum of the empty, purged gas cell is acquired.
-
Sample Introduction: The gaseous sample is introduced into the gas cell to a known pressure.
-
Sample Spectrum: The infrared spectrum of the sample is recorded.
-
Data Analysis: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Characteristic absorption bands are then identified and compared to reference data.
Part 3: Mass Spectrometry (MS): Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.
Predicted Mass Spectrum of this compound (HFC-236cb):
-
Molecular Ion (M⁺): A peak at m/z 152, corresponding to the molecular weight of C₃H₂F₆, may be observed, but it is likely to be of low abundance.
-
Key Fragments:
-
Loss of a fluorine atom: [M-F]⁺ at m/z 133.
-
Cleavage of the C-C bonds will be prominent. A fragment corresponding to [CF₃CF₂]⁺ at m/z 119 would be expected.
-
A [CF₃]⁺ fragment at m/z 69 is highly probable and likely to be the base peak.
-
A fragment corresponding to [CHF₂]⁺ at m/z 51 is also expected.
-
Experimental Mass Spectrum of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa):
The NIST Chemistry WebBook shows the following major fragments:
-
m/z 69: [CF₃]⁺ (base peak)
-
m/z 133: [M-F]⁺
-
m/z 152: [M]⁺ (low abundance)
Experimental Mass Spectrum of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea):
The NIST Chemistry WebBook indicates the following significant fragments:
-
m/z 82: [CHFCHF₂]⁺ or [C₂HF₃]⁺
-
m/z 69: [CF₃]⁺
-
m/z 51: [CHF₂]⁺
Fragmentation Pathway Visualization
Caption: Predicted and known MS fragmentation pathways.
Comparative Analysis:
The mass spectra of the isomers are clearly distinguishable by their unique fragmentation patterns. While all will likely show a prominent peak at m/z 69 ([CF₃]⁺), the relative abundances of other fragments will differ. The presence of a significant peak at m/z 119 would be a strong indicator for HFC-236cb. HFC-236ea is characterized by its base peak at m/z 82.
Experimental Protocol for GC-MS of Volatile Fluorinated Compounds
-
Sample Introduction: A gas-tight syringe is used to inject a known volume of the gaseous sample into the gas chromatograph (GC) injection port. Alternatively, a headspace or purge-and-trap system can be used for samples in a liquid matrix.
-
Chromatographic Separation: The sample is separated on a suitable capillary column (e.g., a low-polarity column). The oven temperature program is optimized to ensure good separation of the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic characterization of this compound, while not widely documented, can be confidently predicted through the fundamental principles of NMR, IR, and MS. By cross-referencing these predictions with the established experimental data of its isomers, 1,1,1,3,3,3-hexafluoropropane and 1,1,1,2,3,3-hexafluoropropane, a clear and unambiguous identification is achievable. The distinct symmetries and atomic arrangements of these isomers give rise to unique spectroscopic fingerprints, allowing for their confident differentiation in a research or industrial setting. This guide provides the foundational knowledge and practical protocols for researchers to approach the analysis of these and similar fluorinated compounds with scientific rigor.
References
-
Wikipedia. 1,1,1,3,3,3-Hexafluoropropane. [Link]
Sources
A Comparative Guide to the Polarity of Fluoroalkanes for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the polarity of 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) and other relevant fluoroalkanes. Understanding the polarity of these compounds is crucial for researchers, scientists, and drug development professionals, as it directly influences their solvent properties, miscibility, and interactions with other molecules. This document synthesizes experimental data and established theoretical principles to offer a comprehensive overview of structure-polarity relationships within this important class of molecules.
The Significance of Polarity in Fluoroalkanes
The polarity of a molecule, arising from the uneven distribution of electron density, is a fundamental property that governs its behavior in chemical and biological systems. In the context of drug development and chemical research, the polarity of fluoroalkanes is of paramount importance for several reasons:
-
Solubility and Miscibility: The principle of "like dissolves like" dictates that polar molecules are more soluble in polar solvents, and nonpolar molecules in nonpolar solvents. The polarity of a fluoroalkane determines its ability to dissolve or mix with other substances, which is a critical consideration in designing reaction media, purification processes, and formulation of drug delivery systems.
-
Intermolecular Interactions: Polarity governs the nature and strength of intermolecular forces, such as dipole-dipole interactions. These forces influence physical properties like boiling point, vapor pressure, and viscosity. In a biological context, the polarity of a molecule can affect its binding affinity to target proteins and its ability to permeate cell membranes.
-
Reactivity: The electron distribution within a molecule, which is intrinsically linked to its polarity, can influence its chemical reactivity. Understanding the polarity of fluoroalkanes can provide insights into their stability and potential reaction pathways.
The substitution of hydrogen atoms with highly electronegative fluorine atoms in alkanes leads to the formation of strong C-F bonds with significant bond dipoles. However, the overall molecular polarity is a vector sum of all bond dipoles and is highly dependent on the molecule's three-dimensional structure. Symmetrical substitution can lead to a cancellation of bond dipoles, resulting in a nonpolar molecule, even with highly polar bonds.
Polarity Comparison of Hexafluoropropane Isomers and Other Fluoroalkanes
To provide a comprehensive comparison, this guide focuses on this compound (HFC-236cb) and its isomers, alongside other commercially and scientifically relevant fluoroalkanes. The key parameters used to quantify polarity are the dipole moment (μ) , a measure of the separation of positive and negative charges in a molecule, and the dielectric constant (ε) , which indicates a substance's ability to store electrical energy in an electric field and is related to its bulk polarity.
The table below summarizes the available experimental data for the dipole moments and dielectric constants of several fluoroalkanes.
| Compound | Chemical Formula | Common Name | Dipole Moment (D) | Dielectric Constant (ε) |
| 1,1,1,2,3,3-Hexafluoropropane | CF₃CHFCHF₂ | HFC-236ea | 2.624 (apparent, liquid)[1][2] | 9.60 at 293.15 K and 0.1 MPa[1] |
| 1,1,1,3,3,3-Hexafluoropropane | CF₃CH₂CF₃ | HFC-236fa | ~0 | Not available |
| 1,1,1,2,3,3,3-Heptafluoropropane | CF₃CHFCF₃ | HFC-227ea | 2.356 (apparent, liquid)[1] | 6.85 at 293.15 K and 0.4 MPa[1] |
| 1,1,1,3,3-Pentafluoropropane | CF₃CH₂CHF₂ | HFC-245fa | 2.688 (apparent, liquid)[3] | 7.99 at 293.15 K and 0.1 MPa[3] |
| Difluoromethane | CH₂F₂ | HFC-32 | 1.97 | 11.9 at 293.15 K and 1.4 MPa |
Analysis of the Data:
-
1,1,1,2,3,3-Hexafluoropropane (HFC-236ea): This isomer of HFC-236cb possesses a significant dipole moment and a relatively high dielectric constant, indicating that it is a polar molecule.[1][2] The asymmetrical arrangement of the fluorine atoms results in a net molecular dipole.
-
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa): Due to its highly symmetrical structure, with two CF₃ groups attached to a central CH₂ group, the individual bond dipoles are expected to cancel each other out. This results in a molecule with a very low or zero dipole moment, rendering it nonpolar.
-
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) and 1,1,1,3,3-Pentafluoropropane (HFC-245fa): Both of these fluoroalkanes exhibit substantial dipole moments and dielectric constants, classifying them as polar compounds.[1][3]
-
Difluoromethane (HFC-32): As a smaller fluoroalkane, HFC-32 also displays a notable dipole moment and dielectric constant, consistent with its asymmetrical structure.
Predicting the Polarity of this compound (HFC-236cb):
Given the molecular structure of this compound (CF₃CF₂CH₂F), it is expected to be a polar molecule . The presence of a terminal -CH₂F group and the asymmetrical arrangement of fluorine atoms on the central and adjacent carbon atoms would prevent the complete cancellation of bond dipoles. Its polarity is likely to be comparable to that of its isomer, HFC-236ea.
The following diagram illustrates the structural differences between the hexafluoropropane isomers and their resulting polarity.
Caption: Structural comparison of hexafluoropropane isomers and their polarity.
Experimental Methodologies for Polarity Determination
The determination of a molecule's polarity relies on precise experimental measurements of its dipole moment and dielectric constant. The following sections outline the principles and a generalized workflow for these measurements, particularly for gaseous compounds like fluoroalkanes.
Measurement of Dipole Moment via Stark Effect Microwave Spectroscopy
Principle: Microwave spectroscopy probes the rotational energy levels of molecules. When a gaseous sample is subjected to a strong external electric field (the Stark effect), the degeneracy of these rotational levels is lifted, and the spectral lines split. The magnitude of this splitting is directly proportional to the square of the molecule's permanent dipole moment. By accurately measuring the frequency shifts of the rotational transitions as a function of the applied electric field, the dipole moment can be determined with high precision.
Experimental Workflow:
Caption: Workflow for dipole moment determination using Stark effect microwave spectroscopy.
Causality Behind Experimental Choices:
-
High-Vacuum Environment: The experiment is conducted under high vacuum to minimize intermolecular interactions and collisional broadening of the spectral lines, ensuring high resolution.
-
Precise Electric Field: The use of a highly uniform and accurately calibrated electric field is critical for obtaining reliable Stark splitting data.
-
Frequency Measurement Accuracy: The precision of the dipole moment determination is directly dependent on the accuracy with which the microwave frequencies can be measured.
Measurement of Dielectric Constant via the Capacitance Method
Principle: The dielectric constant of a substance is determined by measuring the capacitance of a capacitor with the substance as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum as the dielectric. For gases, this involves a specially designed gas-filled capacitor.
Experimental Workflow:
Caption: Workflow for dielectric constant determination using the capacitance method.
Trustworthiness and Self-Validation:
-
Calibration: The capacitance bridge or LCR meter used for measurements must be accurately calibrated against standard capacitors.
-
Temperature and Pressure Control: The temperature and pressure of the gas within the capacitor must be precisely controlled and measured, as the dielectric constant of a gas is dependent on these parameters.
-
Purity of the Sample: The fluoroalkane gas sample should be of high purity to avoid contributions from impurities to the measured capacitance.
Conclusion
While a definitive experimental value for the polarity of this compound (HFC-236cb) remains to be determined, its molecular structure strongly suggests that it is a polar compound. This is in contrast to its highly symmetrical and nonpolar isomer, 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa), and in line with the measured polarity of its other isomer, 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea). For researchers and professionals in drug development, the inferred polarity of HFC-236cb implies that it will exhibit a different range of solvent properties and intermolecular interactions compared to its nonpolar counterpart. The experimental methodologies outlined in this guide provide a framework for the future characterization of HFC-236cb and other novel fluoroalkanes, which will be essential for their effective application in science and industry.
References
-
Ribeiro, A. P. C., et al. (2007). Relative Permittivities of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), and 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in the Liquid Phase. Journal of Chemical & Engineering Data, 52(5), 1636–1640. [Link]
-
Gedanitz, H., et al. (2001). Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Journal of Chemical & Engineering Data, 46(5), 1154–1159. [Link]
-
Di Nicola, G., et al. (2008). Dielectric Constant of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) and 1,1,1,3,3-Pentafluorobutane (HFC-365mfc). Journal of Chemical & Engineering Data, 53(1), 163–167. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1,1,2,2,3-Hexafluoropropane
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and environmentally responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1,2,2,3-Hexafluoropropane (HFC-236ea), a colorless, liquefied gas utilized in specialized laboratory and industrial applications. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship.
Understanding the Compound: Hazards and Handling
This compound is a hydrofluorocarbon (HFC) that, while not flammable, presents several physical and health hazards.[1][2] It is a liquefied gas under pressure that can cause rapid suffocation by displacing oxygen.[1][2] Direct contact with the liquid or rapidly expanding gas can cause severe frostbite and cold burns.[2][3] Furthermore, it is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation, drowsiness, or dizziness.[1][2]
Table 1: Key Safety Information for this compound
| Hazard | Description |
| Physical Hazards | Contains gas under pressure; may explode if heated.[1][4] |
| Health Hazards | May displace oxygen and cause rapid suffocation.[1][2] Causes skin and serious eye irritation.[1][2] May cause respiratory irritation, drowsiness, or dizziness.[1] Contact with liquefied gas can cause frostbite.[3][5] |
| Environmental Hazards | As a fluorinated greenhouse gas (F-gas), it has a high global warming potential and contributes to climate change if released into the atmosphere.[6] |
Before initiating any disposal procedure, ensure that all personnel are thoroughly familiar with the safety data sheet (SDS) for this compound and are equipped with the appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield may also be necessary.[2]
-
Skin Protection: Chemical-impermeable gloves should be worn. When handling gas containers, working gloves are recommended. For situations with a risk of contact with the liquid, cold-insulating gloves are essential to protect against frostbite.[2]
-
Respiratory Protection: Work should always be conducted in a well-ventilated area. If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge should be used.[2]
-
Footwear: Safety shoes are recommended when handling cylinders.[2]
The Core Principle of Disposal: Avoid Atmospheric Release
The paramount principle governing the disposal of this compound and other HFCs is the prevention of their release into the atmosphere.[7] Fluorinated gases are potent greenhouse gases, and their management is subject to stringent environmental regulations.[6][8] Therefore, intentional venting of this gas is prohibited unless technically necessary for its intended use, which is not the case for disposal.[7]
Step-by-Step Disposal Protocol
The disposal of this compound is not a procedure to be undertaken by untrained personnel. It necessitates the engagement of a licensed professional waste disposal service with expertise in handling fluorinated gases.[2]
Step 1: Initial Assessment and Preparation
-
Quantify and Characterize: Determine the amount of residual this compound to be disposed of. Note its purity and any potential contaminants.
-
Secure the Cylinder: Ensure the gas cylinder is in a stable condition, with the valve cap securely in place. Cylinders should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources, and secured to prevent falling.[1][3] Do not expose the container to temperatures exceeding 52°C (125°F).[1]
-
Labeling: Clearly label the cylinder as "Waste: this compound" or as required by your institution and local regulations.
Step 2: Engaging a Specialized Waste Disposal Service
-
Identify and Vet: Contact a certified hazardous waste disposal company that is explicitly licensed to handle and transport pressurized gases and fluorinated compounds.[9]
-
Provide Detailed Information: Furnish the waste disposal service with the SDS and all relevant information about the gas, including quantity and cylinder specifications.
-
Schedule Pickup: Arrange for the collection of the waste cylinder by the authorized personnel.[2]
Step 3: Professional Recovery and Disposal
The licensed disposal service will employ one of the following methods in accordance with environmental regulations:
-
Recovery and Recycling/Reclamation: A qualified technician will use specialized equipment to recover the this compound from the cylinder.[10][11] The recovered gas can then be reprocessed to create a "reclaimed" or "recycled" product for reuse.[10]
-
Destruction: If the gas is too contaminated for reclamation, it will be transported to a licensed waste facility for destruction, typically through high-temperature incineration.[10]
Diagram 1: Decision Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
Emergency Procedures for Accidental Release
In the event of an accidental release of this compound, the following steps should be taken immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]
-
Ventilate: Increase ventilation in the area to disperse the gas.[2]
-
Stop the Leak: If it is safe to do so without risk to personnel, attempt to stop the release.[1][2] This may involve closing the cylinder valve.
-
Personal Protective Equipment: Responders must wear appropriate PPE, including respiratory protection.[2]
-
Seek Medical Attention: If inhalation occurs, move the affected person to fresh air and seek immediate medical attention.[3][5] If there is skin contact with the liquid, thaw the affected area with lukewarm water and seek immediate medical attention.[3]
Regulatory Framework
The disposal of this compound is governed by a multi-layered regulatory framework aimed at controlling the emissions of fluorinated greenhouse gases. In the European Union, the F-gas Regulation (EU) 2024/573 sets strict rules on the handling and disposal of these substances, mandating their recovery and subsequent recycling, reclamation, or destruction.[8] Similarly, in the United States, the Environmental Protection Agency (EPA) regulates HFCs under the American Innovation and Manufacturing (AIM) Act, which includes provisions for managing these chemicals through their lifecycle.[6] It is crucial to consult your local, regional, and national regulations to ensure full compliance.[1][2]
By adhering to these rigorous disposal procedures, we not only ensure the safety of our laboratory personnel but also uphold our responsibility to protect the environment from the impact of potent greenhouse gases.
References
- 1,1,1,3,3,3-Hexafluoropropane - Regulations.gov. (2024).
- 1,1,1,2,3,3-Hexafluoropropane - MsdsDigital.com. (2016).
- This compound Safety Data Sheet. (n.d.).
- HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) Safety Data Sheet. (2022). Airgas.
- Essential Safety and Operational Guide for 1,1,1,2,3,3-Hexafluoropropane. (n.d.). Benchchem.
- Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (n.d.). Chemos GmbH & Co.KG.
- SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. (2017). Linde Gas GmbH.
- 1,1,1,2,3,3-HEXAFLUOROPROPANE (cas 431-63-0) SDS/MSDS download. (n.d.). Guidechem.
- 1,1,1,3,3,3-Hexafluoropropane. (n.d.). PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 1,1,1,2,3,3-HEXAFLUOROPROPANE. (2025). ChemicalBook.
- [Withdrawn] How to dispose of industrial solvents that contain F gas. (2014). GOV.UK.
- EU-Rules - Fluorinated Greenhouse Gases – Climate Action. (n.d.). European Commission.
- FLUORINATED GASES MANAGEMENT. (2021). EIGA.
- Household Hazardous Waste (HHW). (2025). US EPA.
- Fluorinated Gas Emissions. (2025). US EPA.
- Managing fluorinated gases and ozone-depleting substances. (n.d.). PSS Installations.
- Disposal of special gases Halon, cfc and Hcfc. (n.d.). Ecodep.
Sources
- 1. msdsdigital.com [msdsdigital.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Page loading... [wap.guidechem.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. epa.gov [epa.gov]
- 7. eiga.eu [eiga.eu]
- 8. EU-Rules - Fluorinated Greenhouse Gases – Climate Action [climate.ec.europa.eu]
- 9. Disposal of special gases Halon, cfc and Hcfc - Ecodep [smaltimento-rifiuti-sicilia.it]
- 10. gov.uk [gov.uk]
- 11. pssinstallations.co.uk [pssinstallations.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
